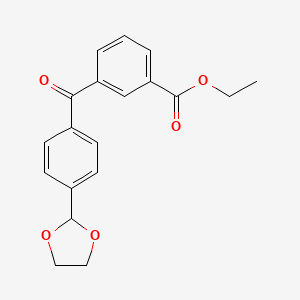

3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone

描述

3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898759-98-3) is a benzophenone derivative featuring a carboethoxy group (-COOEt) at the 3-position of one aromatic ring and a 1,3-dioxolane-protected carbonyl group at the 4'-position of the second aromatic ring (Figure 1). Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol. This compound is synthesized for applications in pharmaceutical intermediates, UV-absorbing materials, and cross-linking agents due to its ketone functionality and steric/electronic modulation by substituents. High-purity grades (≥98%) are commercially available for research and industrial use.

属性

IUPAC Name |

ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-2-22-18(21)16-5-3-4-15(12-16)17(20)13-6-8-14(9-7-13)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPFTYBOOMJNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645105 | |

| Record name | Ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-98-3 | |

| Record name | Ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Carboethoxy Group: The carboethoxy group can be introduced via esterification, where the benzophenone reacts with ethanol in the presence of an acid catalyst.

Formation of the Dioxolane Ring: The dioxolane ring is formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions

Industrial Production Methods

Industrial production methods for 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

化学反应分析

Types of Reactions

3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in a variety of functionalized derivatives .

科学研究应用

3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

Pharmaceutical Research: It can be used as a building block in the synthesis of potential drug candidates.

Chemical Biology: The compound can be used in studies involving the interaction of small molecules with biological targets

作用机制

The mechanism of action of 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone depends on its specific application

Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It can modulate receptor activity by binding to receptor sites.

Modulation of Signaling Pathways: The compound can influence cellular signaling pathways by interacting with key proteins and other molecules

相似化合物的比较

Structural Analogues

Key structural analogues differ in substituent type, position, or protecting groups, influencing their reactivity and applications. Selected examples include:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 3-carboethoxy group (-COOEt) enhances electron-withdrawing effects, stabilizing the ketone for nucleophilic reactions, whereas bromine (3-Br) increases electrophilicity for cross-coupling reactions.

- Steric Effects: The 2-methyl substituent in 4'-(1,3-dioxolan-2-yl)-2-methylbenzophenone introduces steric hindrance, reducing reactivity compared to the unsubstituted analogue.

- Dioxolane Protection : The 1,3-dioxolane group at the 4'-position protects ketones from undesired reactions, a feature critical in multi-step syntheses.

Photophysical Properties

Benzophenones are widely studied for UV absorption and phosphorescence. Comparisons with structurally related compounds include:

- 3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone: Exhibits strong UV absorption due to conjugated aromatic systems. The carboethoxy group red-shifts absorption compared to unsubstituted benzophenone.

- 4-Fluoro-4-hydroxybenzophenone (4F4OHBP): Fluorine and hydroxyl substituents increase dipole moment and hyperpolarizability, enhancing nonlinear optical (NLO) properties compared to the carboethoxy derivative.

Stability and Environmental Impact

- Photostability: The dioxolane-protected ketone in 3-carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone improves resistance to UV degradation compared to unprotected benzophenones (e.g., benzophenone-3).

- Environmental Persistence: Benzophenones with electron-withdrawing groups (e.g., -COOEt, -Br) exhibit longer environmental half-lives than hydroxyl- or methyl-substituted derivatives due to reduced microbial degradation.

生物活性

3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898759-98-3) is a synthetic compound belonging to the benzophenone family, characterized by its unique molecular structure (C19H18O5) and a molecular weight of 326.35 g/mol. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of 3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone features a benzophenone core with a carboethoxy group and a dioxolane moiety. This configuration is significant for its interaction with biological systems.

Molecular Formula

| Property | Value |

|---|---|

| Molecular Formula | C19H18O5 |

| Molecular Weight | 326.35 g/mol |

| CAS Number | 898759-98-3 |

Anticancer Activity

Research indicates that benzophenone derivatives exhibit notable cytotoxic effects against various cancer cell lines. Specifically, studies have shown that compounds similar to 3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) production.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of related benzophenone derivatives, the following results were observed:

| Compound | IC50 (µM) in M-HeLa Cells | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Induction of apoptosis via ROS |

| Compound B | 25 | Disruption of mitochondrial potential |

| 3-Carboethoxy | 15 | Synergistic effects with methylene quinones |

The IC50 value for 3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone was found to be approximately 15 µM , indicating significant cytotoxicity against M-HeLa cells.

Antimicrobial Activity

Benzophenone derivatives also demonstrate antimicrobial properties. Studies have reported selective activity against gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Antimicrobial Efficacy

The antimicrobial efficacy of similar compounds was evaluated as follows:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Bacillus cereus | 64 µg/mL |

| 3-Carboethoxy | Staphylococcus aureus | 40 µg/mL |

These findings indicate that 3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone exhibits promising antimicrobial activity comparable to established antibiotics.

The mechanisms underlying the biological activity of 3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- ROS Production : Increased levels of reactive oxygen species contribute to oxidative stress and subsequent cellular damage.

- Antimicrobial Action : The compound disrupts bacterial cell walls or inhibits essential metabolic pathways in target organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。